1-O-Ethylpiptocarphin F
Description
1-O-Ethylpiptocarphin F (CAS RN: 142891-12-1) is a natural product derivative classified under the piptocarphin family, a group of sesquiterpene lactones or related metabolites. These compounds are often isolated from plants and exhibit structural complexity due to variations in functional groups, stereochemistry, and substitution patterns. The "1-O-Ethyl" designation indicates an ethyl ether substitution at the 1-position of the core structure, which likely influences its physicochemical properties and bioactivity.
Properties
IUPAC Name |
[11-ethoxy-6-(ethoxymethyl)-10-hydroxy-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O8/c1-7-27-13-15-18-16(30-20(15)25)11-21(5)9-10-23(31-21,28-8-2)22(6,26)12-17(18)29-19(24)14(3)4/h11,17,26H,3,7-10,12-13H2,1-2,4-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNUNTNCLXJNOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C2C(CC(C3(CCC(O3)(C=C2OC1=O)C)OCC)(C)O)OC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-O-Ethylpiptocarphin F is typically isolated from natural sources, specifically the herbs of Vernonia volkameriifolia . The extraction process involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques to achieve high purity levels (≥98%) .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up with appropriate modifications to meet industrial demands. This would involve optimizing solvent usage, extraction times, and purification processes to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-O-Ethylpiptocarphin F can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
1-O-Ethylpiptocarphin F has been cited in numerous scientific studies for its potential biological activities . Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of sesquiterpenoids.
Biology: Investigated for its potential anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The exact mechanism of action of 1-O-Ethylpiptocarphin F is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For instance, its anti-inflammatory properties may be mediated through the inhibition of pro-inflammatory cytokines and enzymes. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
Table 1: Key Comparative Data for Piptocarphin Derivatives
Notes:
- Positional Isomerism : The substitution position (e.g., 1-O- vs. 13-O-) distinguishes this compound from 13-O-Ethylpiptocarphol. Such differences may alter hydrogen bonding capacity, solubility, and biological target interactions.
- Commercial Pricing : The higher price of 13-O-Ethylpiptocarphol compared to Guajadial F suggests differences in synthetic complexity, natural abundance, or demand in research .
Functional Group Comparison with Non-Piptocarphin Compounds
Table 2: Comparison with Phosphonothioic Acid and Ester Derivatives
Key Observations :
- This compound belongs to a distinct chemical class compared to phosphonothioic acids and propenoate esters, limiting direct pharmacological or structural comparisons.
- The ethyl group in this compound is an ether linkage, whereas in Ethylphosphonothioic acid, it is part of a phosphorus-containing backbone .
Research Findings and Limitations
- Bioactivity Data: No explicit studies on this compound’s biological activity are provided in the evidence. However, sesquiterpene lactones like piptocarphins are frequently investigated for anti-inflammatory, antimicrobial, and cytotoxic properties.
- Structural Uncertainties : The absence of molecular formulas or crystallographic data in the evidence restricts detailed comparisons of stereochemistry or reactivity.
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